molecular formula C19H22N4O3 B10995182 1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-1H-benzimidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10995182
M. Wt: 354.4 g/mol
InChI Key: ABDBFLHTPLKGHR-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:

      1-(2-methoxyethyl): Indicates the presence of an ethyl group with a methoxy (CH₃O) substituent at the 2-position.

      4,6-dimethyl: Refers to two methyl groups (CH₃) attached to the 4- and 6-positions of the pyridine ring.

      N-(2-methyl-1H-benzimidazol-5-yl): Contains a benzimidazole ring (a fused bicyclic system) with a methyl group at the 2-position.

      2-oxo-1,2-dihydropyridine-3-carboxamide: Describes a pyridine ring with a carbonyl group (C=O) at the 2-position and an amide group (CONH₂) at the 3-position.

  • Overall, this compound combines features from various chemical classes, making it intriguing for study.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Studying its reactivity, stability, and novel derivatives.

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Exploring potential pharmacological properties (e.g., antihypertensive, anti-inflammatory).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Reference 1 : Reference 2 : Reference 3 : Reference 4 : Reference 5

    Properties

    Molecular Formula

    C19H22N4O3

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    1-(2-methoxyethyl)-4,6-dimethyl-N-(2-methyl-3H-benzimidazol-5-yl)-2-oxopyridine-3-carboxamide

    InChI

    InChI=1S/C19H22N4O3/c1-11-9-12(2)23(7-8-26-4)19(25)17(11)18(24)22-14-5-6-15-16(10-14)21-13(3)20-15/h5-6,9-10H,7-8H2,1-4H3,(H,20,21)(H,22,24)

    InChI Key

    ABDBFLHTPLKGHR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C)C

    Origin of Product

    United States

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